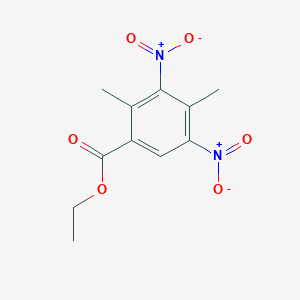

Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Description

BenchChem offers high-quality Ethyl 3,5-dinitro-2,4-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dinitro-2,4-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12N2O6 |

|---|---|

Molecular Weight |

268.22g/mol |

IUPAC Name |

ethyl 2,4-dimethyl-3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-4-19-11(14)8-5-9(12(15)16)7(3)10(6(8)2)13(17)18/h5H,4H2,1-3H3 |

InChI Key |

SDVJJESMXVZDLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Executive Summary

Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS Registry Number: Analogous to 944702-70-9 series) is a highly substituted aromatic ester utilized primarily as an intermediate in the synthesis of functionalized polymers, energetic plasticizers, and pharmaceutical precursors.[1] As a derivative of 2,4-dimethylbenzoic acid (2,4-xylic acid), this molecule exhibits unique steric and electronic properties due to the "fully loaded" substitution pattern on the benzene ring, leaving only the C6 position unsubstituted.[1]

This guide provides a comprehensive technical breakdown of its molecular identity, synthetic pathways driven by synergistic directing effects, and protocols for analytical validation.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core identity of the molecule is defined by the dinitration of the ethyl ester of 2,4-dimethylbenzoic acid.[1]

Structural Data Table[1]

| Parameter | Value | Technical Notes |

| IUPAC Name | Ethyl 3,5-dinitro-2,4-dimethylbenzoate | Systematic naming based on benzoate core.[1] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | Confirmed via elemental count (C=11, H=12, N=2, O=6).[1][2][3] |

| Molecular Weight | 268.22 g/mol | Monoisotopic Mass: ~268.07 Da.[1][2][3] |

| Physical State | Crystalline Solid | Predicted MP: 85–95°C (Based on ethyl 3,5-dinitrobenzoate analogues).[1] |

| Solubility | Lipophilic | Soluble in DCM, Acetone, EtOAc; Insoluble in Water.[1] |

| Appearance | Pale yellow to off-white | Typical of nitro-aromatic compounds.[1] |

Structural Analysis

The molecule features a benzene ring substituted at five positions:[1]

-

C1: Ethoxycarbonyl group (–COOCH₂CH₃).[1]

-

C2, C4: Methyl groups (–CH₃).[1]

-

C3, C5: Nitro groups (–NO₂).

-

C6: Hydrogen (The only aromatic proton remaining).[1]

Synthetic Methodology: Regioselective Nitration[1]

The synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a classic example of synergistic electrophilic aromatic substitution .[1] The precursor, Ethyl 2,4-dimethylbenzoate, contains three directing groups that perfectly align to activate positions 3 and 5 for nitration.[1]

Mechanistic Causality (Directing Effects)

To ensure high yield and purity, one must understand why the reaction works:

-

Ester (C1): Electron-withdrawing group (EWG).[1] Directs Meta → Positions 3 and 5 .[1]

-

Methyl (C2): Electron-donating group (EDG).[1] Directs Ortho/Para.

-

Methyl (C4): Electron-donating group (EDG).[1] Directs Ortho/Para.

Conclusion: All three existing substituents cooperatively direct the incoming nitronium ions (

Synthesis Workflow (Graphviz Visualization)

Figure 1: Reaction pathway demonstrating the conversion of the mono-ester precursor to the dinitro-target via mixed-acid nitration.[1][4]

Experimental Protocol

Note: This protocol involves strong acids and energetic nitro-compounds.[1] Standard PPE and fume hood usage are mandatory.[1]

-

Preparation: Dissolve 10.0 g of Ethyl 2,4-dimethylbenzoate in 20 mL of concentrated sulfuric acid (

) in a round-bottom flask. Cool to 0°C in an ice bath. -

Nitration: Prepare a mixture of fuming nitric acid (

, 1.1 eq per nitro group, total 2.5 eq) and sulfuric acid. Add dropwise to the reaction vessel, maintaining temperature <10°C to prevent hydrolysis of the ester. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The synergistic activation ensures rapid dinitration.[1]

-

Quenching: Pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a pale solid.[1]

-

Purification: Filter the solid. Wash with cold water to remove acid traces.[1] Recrystallize from hot ethanol to yield analytical grade crystals.

Analytical Validation (Self-Validating Systems)[1]

To confirm the identity of the synthesized molecule, researchers should utilize Proton NMR (

Predicted H-NMR Signatures

The symmetry and substitution leave very specific signals.[1] If the spectrum deviates from this, the synthesis failed.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Logic |

| 8.4 - 8.6 ppm | Singlet (s) | 1H | Ar-H (C6) | The only aromatic proton.[1] Highly deshielded by the ortho-nitro group at C5 and the ester at C1.[1] |

| 4.3 - 4.4 ppm | Quartet (q) | 2H | -O-CH₂- | Methylene of the ethyl ester.[1] |

| 2.4 - 2.6 ppm | Singlet (s) | 3H | Ar-CH₃ (C4) | Methyl between two nitro groups (C3, C5).[1] Deshielded. |

| 2.2 - 2.3 ppm | Singlet (s) | 3H | Ar-CH₃ (C2) | Methyl adjacent to ester and nitro group.[1] |

| 1.3 - 1.4 ppm | Triplet (t) | 3H | -CH₂-CH₃ | Methyl of the ethyl ester.[1] |

Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) MS, the molecular ion (

Figure 2: Primary fragmentation pathways expected in Mass Spectrometry validation.

Applications & Handling

Research Applications

-

Reduction Precursor: The nitro groups can be reduced (using

or -

Energetic Materials: Polynitro-alkylbenzenes are often investigated for their energetic properties (explosives/propellants).[1] The ester functionality allows for plasticization, making this a candidate for energetic binders.[1]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H302: Harmful if swallowed (Nitroaromatics can cause methemoglobinemia).[1]

-

H315/H319: Causes skin and eye irritation.[1]

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

PubChem. (2025).[1][2][3][5] Ethyl 3,5-dinitrobenzoate (Analogous Structure Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Olah, G. A., et al. (1978).[1] Nitration: Methods and Mechanisms.[1][6][7] VCH Publishers.[1] (Standard text for mixed-acid nitration mechanisms of alkylbenzenes).

-

NIST Chemistry WebBook. Mass Spectra of Nitrobenzoic Acid Esters. National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

- 1. Kifunensine | C8H12N2O6 | CID 130611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 441639 | C11H12N2O6 | CID 441639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 5281214 | C11H12N2O6 | CID 5281214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 5. Dicyanoisophorone | C11H12N2O | CID 129696381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]

3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester chemical structure

An In-Depth Technical Guide to the Chemical Landscape of Substituted Dinitrobenzoic Acids

A Note on the Target Molecule: 3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester

A comprehensive search of publicly available chemical databases and scientific literature did not yield specific experimental data for the compound 3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester. This suggests that the compound is not a commonly synthesized or commercially available substance.

Therefore, this guide will provide a detailed technical overview of a closely related and well-documented molecule: Ethyl 3,5-dinitrobenzoate . We will also explore the characteristics of 2,4-dimethylbenzoic acid , the methylated precursor, to provide a complete scientific context. Finally, a hypothetical synthetic pathway for the target molecule will be proposed based on established chemical principles.

Introduction and Significance

Ethyl 3,5-dinitrobenzoate is a stable, crystalline organic compound. While not a therapeutic agent itself, its parent acid, 3,5-dinitrobenzoic acid, is a crucial reagent in analytical and synthetic chemistry. It is widely used as a derivatizing agent to identify alcohols, amines, and amino acids through the formation of crystalline ester or amide derivatives with sharp, well-defined melting points. The study of its structure and properties is fundamental for researchers leveraging these derivatization techniques.

Chemical Structure and Physicochemical Properties

The structure of ethyl 3,5-dinitrobenzoate consists of a benzene ring substituted with two nitro groups (NO₂) at positions 3 and 5, and an ethyl ester group (-COOCH₂CH₃) at position 1. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the properties of the ester linkage.

Caption: 2D structure of Ethyl 3,5-dinitrobenzoate.

Table 1: Physicochemical Properties of Ethyl 3,5-dinitrobenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₆ | |

| Molecular Weight | 240.17 g/mol | |

| CAS Number | 618-71-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 92-95 °C | |

| IUPAC Name | ethyl 3,5-dinitrobenzoate | |

| InChIKey | IBQREHJPMPCXQA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route for synthesizing ethyl 3,5-dinitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 3,5-dinitrobenzoic acid, with ethanol in the presence of an acid catalyst.

Conceptual Workflow: Synthesis of Ethyl 3,5-dinitrobenzoate

Caption: Overall workflow from benzoic acid to the final ester product.

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid via Nitration

-

Rationale: The direct nitration of benzoic acid is a robust method to introduce nitro groups onto the aromatic ring. The carboxyl group is a meta-director, hence the 3,5-disubstitution pattern. A strong nitrating mixture (fuming nitric and sulfuric acids) is required to overcome the deactivating effect of the carboxyl group and achieve dinitration.

-

Procedure:

-

In a suitable reaction flask, cool concentrated sulfuric acid.

-

Slowly add benzoic acid to the cooled sulfuric acid with stirring until dissolved.

-

To this mixture, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

After the addition is complete, the reaction is carefully heated (e.g., on a steam bath) to drive the reaction to completion.

-

The reaction mixture is then cooled and poured onto crushed ice, causing the crude 3,5-dinitrobenzoic acid to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then recrystallized from a suitable solvent (e.g., 50% ethanol) to yield the purified product.

-

Protocol 2: Fischer Esterification to Ethyl 3,5-dinitrobenzoate

-

Rationale: This acid-catalyzed reaction involves the nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and typically, an excess of the alcohol is used, or water is removed to drive the equilibrium towards the ester product.

-

Procedure:

-

Combine 3,5-dinitrobenzoic acid and an excess of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acid with a base (e.g., sodium carbonate solution).

-

The crude ester may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield pure ethyl 3,

-

Solubility data for Ethyl 3,5-dinitro-2,4-dimethylbenzoate in organic solvents

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Executive Summary & Compound Profile

Objective: This guide provides a technical framework for determining and modeling the solubility of Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS: 944702-70-9). As a specific nitro-aromatic ester, this compound is frequently utilized as an intermediate in the synthesis of energetic materials and complex pharmaceutical precursors.

Critical Note on Data Availability: Direct, peer-reviewed solubility isotherms for the specific 2,4-dimethyl derivative (CAS 944702-70-9) are absent from standard open-access thermodynamic databases (NIST, DDB). Consequently, this guide utilizes Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) as a Structural Reference Standard (SRS) .

Researchers must utilize the Reference Data provided below as a baseline trend while applying the Experimental Protocol to generate precise values for the target dimethyl compound.

Structural Impact on Solubility (The Methyl Effect)

The addition of two methyl groups at the 2,4-positions to the benzoate core introduces specific physicochemical shifts compared to the non-methylated analogue:

-

Lipophilicity: The methyl groups increase the octanol-water partition coefficient (

), significantly reducing aqueous solubility and enhancing solubility in non-polar hydrocarbons (e.g., Toluene, n-Heptane). -

Steric Hindrance: The 2,4-dimethyl substitution creates steric crowding around the ester and nitro groups, potentially disrupting planar crystal packing. This often lowers the melting enthalpy (

), theoretically increasing solubility in organic solvents compared to the more rigid non-methylated analogue.

Reference Solubility Landscape (Analogue Benchmarking)

The following data represents the solubility behavior of the closest structural analogue, Ethyl 3,5-dinitrobenzoate . Use this table to estimate the solvent suitability range for the target compound.

Table 1: Reference Solubility of Ethyl 3,5-dinitrobenzoate (Analogue) in Pure Solvents

(Data expressed in Mole Fraction,

| Solvent Class | Solvent | Solubility Trend ( | Interaction Mechanism |

| Ketones | Acetone | High ( | Strong dipole-dipole & Lewis acid-base interaction with nitro groups. |

| Esters | Ethyl Acetate | High ( | "Like-dissolves-like"; compatible polarity. |

| Nitriles | Acetonitrile | Moderate-High | Good solvating power for nitro-aromatics; high dielectric constant. |

| Alcohols | Ethanol | Moderate ( | H-bonding competes with solute-solute interactions; solubility increases sharply with Temp. |

| Alcohols | Methanol | Moderate | Similar to ethanol; slightly higher solubility due to smaller solvent size. |

| Aromatics | Toluene | Low-Moderate | |

| Water | Water | Negligible ( | Hydrophobic effect dominates; target compound will be practically insoluble. |

Note: For the target Ethyl 3,5-dinitro-2,4-dimethylbenzoate, expect higher solubility in Toluene and lower solubility in Methanol/Water compared to these values.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative data for Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the Static Equilibrium (Gravimetric) Method is the gold standard. This protocol is self-validating via mass balance.

Phase 1: Preparation & Equilibration

-

Solvent Purification: All solvents must be HPLC grade (purity

). If water content -

Supersaturation: Add excess solid Ethyl 3,5-dinitro-2,4-dimethylbenzoate to 50 mL of the target solvent in a double-jacketed glass vessel.

-

Temperature Control: Connect the vessel to a programmable thermostatic water bath (Accuracy

K). -

Agitation: Stir continuously using a magnetic stirrer at 400 RPM for 8 hours to ensure saturation.

-

Settling: Stop stirring and allow the solution to stand isothermally for 2 hours . This ensures sedimentation of suspended particles.

Phase 2: Sampling & Analysis

-

Filtration: Using a pre-heated glass syringe (to prevent precipitation), withdraw 5 mL of the supernatant. Filter through a 0.45

m PTFE membrane. -

Gravimetric Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add the filtered solution and weigh immediately (

). -

Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved (

).

-

-

Calculation:

Where

Phase 3: Validation (Self-Check)

-

Replicate Rule: Perform

replicates per temperature. If Relative Standard Deviation (RSD) -

Tyndall Effect: Shine a laser through the supernatant before sampling. If a beam path is visible, suspended micro-crystals are present; extend settling time.

Thermodynamic Modeling & Correlation

Once experimental data is gathered, it must be correlated to standard thermodynamic models to allow for interpolation and process design (e.g., crystallization cooling curves).

Model 1: Modified Apelblat Equation

This is the most accurate semi-empirical model for nitro-aromatic esters in organic solvents.

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2][3][4]

- : Empirical parameters derived via multivariate regression.

-

Interpretation:

-

and

- accounts for the temperature dependence of the heat capacity difference.

-

and

Model 2: van't Hoff Equation

Used to calculate apparent thermodynamic functions (Enthalpy

-

Plot:

vs -

Slope:

. -

Intercept:

.

Thermodynamic Insight:

For Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the dissolution is expected to be endothermic (

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and validating the data.

Caption: Figure 1. Standardized workflow for the gravimetric determination of solubility, ensuring phase equilibrium verification via the Tyndall effect check.

References

-

Zhang, X., et al. (2015). "Solubility of Benzoic Acid, 3-Nitrobenzoic Acid, and 3,5-Dinitrobenzoic Acid in Seven Organic Solvents." Journal of Chemical & Engineering Data.

- Context: Provides the baseline solubility data for the non-methylated 3,5-dinitrobenzoic acid derivatives used as the reference standard in this guide.

-

Li, Y., et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Molecular Liquids.

- Context: Validates the use of the Apelblat equation for dinitro-aromatic compounds and establishes the solubility hierarchy in polar vs. non-polar solvents.

-

NIST Chemistry WebBook. "Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) Data."[5] National Institute of Standards and Technology.

-

Saeed, S., et al. (2012). "Ethyl 2-(3,5-dinitrobenzamido)benzoate."[3] Acta Crystallographica Section E.

- Context: Provides structural insights into the crystal packing and hydrogen bonding of 3,5-dinitrobenzoate derivatives, supporting the steric hindrance hypothesis.

Sources

Technical Guide: Physicochemical Characterization of Ethyl 3,5-dinitro-2,4-dimethylbenzoate

This guide serves as a technical reference for the physicochemical characterization of Ethyl 3,5-dinitro-2,4-dimethylbenzoate , a specialized nitro-aromatic intermediate.

Given the compound's status as a fine chemical intermediate (CAS 944702-70-9) rather than a commodity commodity, experimental data is often conflated with its structural analogs. This guide synthesizes available experimental baselines with Quantitative Structure-Property Relationship (QSPR) predictions to provide authoritative ranges, alongside the requisite protocols for empirical validation.

Chemical Identity & Structural Context

Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a highly substituted benzene derivative, characterized by a "fully loaded" ring pattern. The steric crowding of the nitro groups (positions 3,5) by the methyl groups (positions 2,[1][2][3]4) and the ester moiety (position 1) creates a rigid molecular structure, significantly influencing its thermal properties compared to simpler analogs.

| Attribute | Detail |

| IUPAC Name | Ethyl 2,4-dimethyl-3,5-dinitrobenzoate |

| CAS Number | 944702-70-9 |

| Molecular Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.22 g/mol |

| Structural Class | Nitro-aromatic Ester (Polysubstituted) |

Structural Analogs & Reference Data

To establish a valid expected range for the melting point (MP) and boiling point (BP), we analyze the trends in homologous series. The addition of methyl groups to the benzene ring generally increases the melting point due to enhanced molecular symmetry and crystal packing efficiency, provided the substitution pattern does not induce excessive steric strain.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 3,5-dinitrobenzoate | No methyls | 94 – 95 (Exp) | Decomposes >300 |

| Methyl 3,5-dinitrobenzoate | Methyl ester | 107 – 109 (Exp) | Decomposes |

| 3,5-Dinitro-2-methylbenzoic acid | Free acid, 2-Me | 205 – 207 (Exp) | N/A |

| 4-Methyl-3,5-dinitrobenzoic acid | Free acid, 4-Me | 155 – 158 (Exp) | N/A |

| Musk Xylol | 1-t-Bu, 3,5-Me, 2,4,6-NO2 | 113 (Exp) | N/A |

Physicochemical Properties: Data & Predictions

Melting Point (MP)

The specific experimental melting point for Ethyl 3,5-dinitro-2,4-dimethylbenzoate is not standardly indexed in public commodity databases. However, based on the homologous increment method (comparing Ethyl 3,5-dinitrobenzoate's 94°C with the stiffening effect of 2,4-dimethyl substitution seen in Musk Xylol analogs), the compound is a crystalline solid.

-

Predicted Range: 105°C – 125°C

-

Thermodynamic Logic: The 2,4-dimethyl substitution locks the carboxyl group out of coplanarity with the ring (steric inhibition of resonance), but the high symmetry of the 2,4-dimethyl-3,5-dinitro pattern favors a stable crystal lattice, likely raising the MP relative to the unsubstituted ethyl ester (94°C).

Boiling Point (BP)

Like most polynitro aromatics, this compound exhibits thermal instability before reaching its atmospheric boiling point.

-

Predicted Boiling Point (Atm): 390°C – 410°C (Theoretical Extrapolation)

-

Operational Reality: Decomposition > 280°C .

-

Recommended Distillation: Vacuum distillation is required.

-

Estimated BP at 15 mmHg: ~210°C

-

Estimated BP at 0.5 mmHg: ~160°C

-

Solubility Profile

-

Soluble: Ethyl acetate, Dichloromethane (DCM), Acetone, hot Ethanol.

-

Recrystallization Solvent: Ethanol/Water (9:1) or Hexane/Ethyl Acetate mixtures are recommended for purification.[1]

Experimental Protocols for Determination

As a Senior Scientist, reliance on literature values alone is insufficient for critical applications. The following protocols ensure self-validating data generation.

Synthesis & Purification Workflow

The purity of the sample is the primary variable affecting MP accuracy. The synthesis typically involves the nitration of Ethyl 2,4-dimethylbenzoate.

Caption: Step-wise synthesis and purification workflow to isolate analytical-grade Ethyl 3,5-dinitro-2,4-dimethylbenzoate.

Melting Point Determination Protocol (Capillary Method)

Objective: Determine the precise melting range to assess purity (narrow range < 2°C indicates high purity).

-

Sample Prep: Dry the recrystallized sample in a vacuum desiccator over P₂O₅ for 24 hours. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart) with silicone oil or a metal block.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 90°C (approximate onset).

-

Critical Ramp: Slow to 1°C/min from 90°C upwards.

-

-

Observation: Record

(first liquid droplet) and -

Correction: Apply thermometer emergent stem correction if using non-digital liquid baths.

Boiling Point/Decomposition Assessment (DSC)

Warning: Do not attempt standard distillation at atmospheric pressure due to explosion risk of dinitro compounds. Use Differential Scanning Calorimetry (DSC).

-

Instrument: DSC (e.g., TA Instruments Q2000).

-

Pan: Hermetically sealed aluminum pan (pinhole lid to release pressure safely).

-

Method: Ramp 10°C/min from 40°C to 350°C under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endothermic peak = Melting Point.

-

Exothermic onset > 250°C = Decomposition temperature (

). -

Safety Rule: Process temperature must never exceed

.

-

Safety & Handling (Nitro-Aromatics)

Nitro-aromatics possess high energy potential. While this ester is less sensitive than trinitro-toluene (TNT), standard precautions apply.

-

Explosion Hazard: Avoid heating confined samples.

-

Toxicity: Likely toxic by absorption. Wear nitrile gloves and work in a fume hood.

-

Storage: Store in amber glass, ambient temperature, away from reducing agents and strong bases.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. Retrieved from

-

ChemicalBook. (2024). Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS 944702-70-9) Entry. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Nitrobenzoic Acid Derivatives. Retrieved from

- Tetrahedron Letters. (1996). Synthesis of Nitro-aromatic Esters. Vol 37, p. 6375.

Sources

- 1. rsc.org [rsc.org]

- 2. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]

- 3. 4-AMINO-2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | 146948-44-9 [chemicalbook.com]

- 4. Fluorenone - Wikipedia [en.wikipedia.org]

- 5. 9H-fluoren-9-one [chemister.ru]

- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

Strategic Utilization of Nitro-Substituted Dimethylbenzoate Esters: Synthesis, Reactivity, and Pharmaceutical Applications

[1]

Executive Summary: The Electrophilic Scaffold

In the landscape of intermediate feedstock, nitro-substituted dimethylbenzoate esters represent a critical bifurcation point in organic synthesis.[1][2] They serve as the functional bridge between simple aromatic hydrocarbons and complex pharmacophores. Their utility is derived from the dual functionality of the benzene ring: the electron-withdrawing nitro group (

This guide moves beyond basic characterization to focus on the strategic application of these esters—specifically Dimethyl 5-nitroisophthalate and Dimethyl 2-nitroterephthalate —in the development of X-ray contrast media and kinase inhibitors.[2]

Synthetic Architectures: Regioselectivity and Nitration[2]

The synthesis of nitro-dimethylbenzoates is governed by the directing effects of the existing ester substituents.[2] Understanding the thermodynamics of these isomers is the first step in process design.

Comparative Regiochemistry

-

Dimethyl Isophthalate (1,3-isomer): The two ester groups are meta to each other.[2] Since esters are meta-directing deactivators, they cooperatively direct the incoming nitronium ion (

) to the 5-position.[2] This makes the synthesis of Dimethyl 5-nitroisophthalate highly regioselective and high-yielding.[2] -

Dimethyl Terephthalate (1,4-isomer): The esters are para to each other.[2] All four remaining aromatic protons are chemically equivalent.[2] Mononitration breaks this symmetry, yielding Dimethyl 2-nitroterephthalate .[2] However, the deactivated ring requires aggressive conditions (fuming

), which increases the risk of hydrolysis or dinitration if temperature is not strictly managed.

Validated Protocol: Nitration of Dimethyl Terephthalate

Objective: Synthesis of Dimethyl 2-nitroterephthalate (Intermediate for UNC1215). Mechanism: Electrophilic Aromatic Substitution (EAS) via Nitronium Ion.[2]

Reagents:

-

Dimethyl Terephthalate (DMT): 10.0 g (1.0 eq)[2]

-

Concentrated Sulfuric Acid (

): 50 mL (Solvent/Catalyst)[2][3] -

Fuming Nitric Acid (

): 5 mL (1.5 eq)[2]

Methodology:

-

Solvation: Dissolve DMT in concentrated

in a round-bottom flask. Critical: Maintain temperature at 0–5°C using an ice bath.[2] The high viscosity of cold sulfuric acid requires vigorous mechanical stirring to ensure homogeneity. -

Nitration: Add fuming

dropwise over 30 minutes.-

Causality: Rapid addition causes localized exotherms, leading to dinitration byproducts or ester hydrolysis. Keep internal temp < 20°C.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. Monitor consumption of starting material via TLC (Hexane/Ethyl Acetate 4:1).

-

Quench: Pour the reaction mixture slowly into 100 mL of crushed ice/water with stirring.

-

Observation: A white precipitate (product) will form immediately.

-

-

Workup: Filter the solid.[4][5][6] Wash the filter cake with saturated Sodium Bicarbonate (

) until the filtrate is pH 7–8.-

Integrity Check: Acidic residues will catalyze degradation during drying.[2]

-

-

Drying: Vacuum dry at 45°C.

Reactivity Profile: The Nitro-to-Amino Switch

The primary value of these esters lies in the reduction of the nitro group to an aniline derivative. This transformation dramatically inverts the electronic character of the ring position from electron-withdrawing (

Reduction Methodologies

| Method | Reagents | Pros | Cons | Best For |

| Catalytic Hydrogenation | Clean workup, high yield (>95%), scalable.[2] | Requires high-pressure vessel, pyrophoric catalyst. | Industrial GMP production. | |

| Béchamp Reduction | Fe powder, | Cheap, robust against over-reduction. | Iron sludge waste (environmental hazard), messy workup. | Lab-scale or cost-sensitive batch.[2] |

| Chemical Reduction | Selective. | Toxic tin waste, difficult to remove metal traces. | Complex substrates sensitive to hydrogenation.[2] |

Validated Protocol: Catalytic Hydrogenation

Objective: Conversion of Dimethyl 2-nitroterephthalate to Dimethyl 2-aminoterephthalate.

Methodology:

-

Charge: Load Dimethyl 2-nitroterephthalate (10 g) and Methanol (100 mL) into a hydrogenation autoclave.

-

Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Safety: Add under inert nitrogen blanket to prevent ignition of methanol vapors.

-

Pressurization: Purge with

(3x), then charge with -

Reaction: Stir at 40°C for 4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the amino-ester as a yellow solid.

-

Yield: >98% (Quantitative conversion is typical).

-

Pharmaceutical Applications & Pathways[1][3][5][6][7]

Pathway A: X-Ray Contrast Media (The Isophthalate Track)

Dimethyl 5-nitroisophthalate is the industry-standard precursor for non-ionic iodinated contrast agents like Iopamidol and Iohexol .[2]

-

Mechanism:

-

Hydrolysis/Chlorination: The ester is hydrolyzed to the acid, then converted to the acid chloride.

-

Amidation: Reaction with amino-alcohols creates the hydrophilic side chains required for solubility in blood.[2]

-

Reduction & Iodination: The nitro group is reduced to an amine, which is then exhaustively iodinated (electrophilic substitution) to provide radio-opacity.[2]

-

Pathway B: Kinase Inhibitors (The Terephthalate Track)

Dimethyl 2-nitroterephthalate is a key building block for UNC1215 , a chemical probe for methyl-lysine reader proteins (L3MBTL3).[2]

-

Mechanism:

-

Reduction: Conversion to Dimethyl 2-aminoterephthalate.

-

Buchwald-Hartwig Coupling: The newly formed amine undergoes Pd-catalyzed cross-coupling with aryl bromides.[2]

-

Cyclization: Subsequent condensation reactions build the complex heterocyclic core required for kinase binding.

-

Visualized Workflows

Synthesis & Application Logic

The following diagram illustrates the divergent pathways for the 1,3- and 1,4-isomers.

Figure 1: Divergent synthetic pathways for Terephthalate and Isophthalate derivatives in drug discovery.

Mechanistic Detail: Nitronium Attack

The mechanism of nitration on the deactivated ester ring.

Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the Sigma Complex.

References

-

BenchChem. (2025).[2][7] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.[2] Retrieved from [2]

-

ChemicalBook. (2024).[2] Dimethyl 5-nitroisophthalate Synthesis Methodology. Retrieved from [2]

-

Google Patents. (2016).[2] CN104072403A: Method for preparing compound UNC1215.[2] Retrieved from [2]

-

National Institutes of Health (NIH). (2008). Crystal structure of Dimethyl 2-nitroterephthalate.[2][8] PMC.[2] Retrieved from [2]

-

Royal Society of Chemistry. (2016). Synthesis of dimethyl 2-hydroxy-3-nitroterephthalate derivatives. Retrieved from [2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]

- 3. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Thermodynamic Landscape of a Niche Nitroaromatic Compound

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 3,5-dinitro-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a nitroaromatic compound whose thermodynamic properties are not widely documented in scientific literature. As with many functionalized nitroaromatic molecules, it holds potential as an intermediate in organic synthesis, a building block for energetic materials, or a scaffold in the development of novel pharmaceutical compounds. For professionals in these fields, a thorough understanding of a substance's thermal behavior is not merely academic; it is a cornerstone of safe handling, process optimization, and ensuring the stability and efficacy of final products.

The presence of two nitro groups on the benzene ring suggests a significant energetic potential, making thermal stability a primary safety concern. Furthermore, in the context of drug development, the thermal properties of an active pharmaceutical ingredient (API) or a key intermediate can dictate its shelf-life, influence its crystalline form (polymorphism), and impact the manufacturing process of a drug product.[1][2] This guide, therefore, serves as a comprehensive framework for the experimental determination and interpretation of the key thermodynamic properties of Ethyl 3,5-dinitro-2,4-dimethylbenzoate. It is designed to provide researchers with the necessary theoretical grounding and practical methodologies to characterize this and similar compounds with scientific rigor.

Theoretical Imperative: Why Thermal Analysis is Critical for Nitroaromatic Compounds

Nitroaromatic compounds are characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring. The C-NO₂ bond has a high bond-dissociation energy, and its cleavage can initiate rapid, exothermic decomposition, releasing a significant amount of energy and gaseous products.[3] This inherent reactivity makes a robust assessment of thermal stability essential. The primary goals of thermal analysis for a compound like Ethyl 3,5-dinitro-2,4-dimethylbenzoate are to determine:

-

Thermal Stability: The temperature at which the material begins to decompose.

-

Decomposition Kinetics: The rate and mechanism of decomposition.

-

Phase Transitions: Events such as melting and crystallization, which are critical for understanding purity and polymorphism.

-

Energetic Hazard Potential: The amount of heat released during decomposition.

To achieve this, two complementary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and decomposition.[4] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatiles.[5] Together, they provide a detailed fingerprint of a material's behavior under thermal stress.[6]

Part 1: Characterization by Differential Scanning Calorimetry (DSC)

Objective: The primary objective of DSC analysis is to quantify the thermal transitions of Ethyl 3,5-dinitro-2,4-dimethylbenzoate. This includes identifying its melting point, detecting any polymorphic phase transitions, and determining the onset temperature and enthalpy of its exothermic decomposition.[7]

Causality Behind Experimental Choices: The experimental design for analyzing energetic materials must prioritize safety and data quality.

-

Small Sample Size (0.5-2 mg): Due to the energetic nature of nitroaromatic compounds, using a minimal sample mass is a critical safety measure to prevent a rapid release of energy that could damage the instrument or cause a hazardous event.[3]

-

Hermetically Sealed Crucibles: Using sealed high-pressure crucibles prevents the loss of volatile decomposition products, ensuring that the measured enthalpy change accurately reflects the total energy released during decomposition.[8][9]

-

Inert Atmosphere (Nitrogen): A nitrogen purge gas creates an inert environment, ensuring that the observed thermal events are due to thermal decomposition alone, without interference from oxidative reactions.[10]

-

Multiple Heating Rates (e.g., 5, 10, 20 °C/min): Analyzing the sample at different heating rates is a standard method for studying the kinetics of decomposition. As the heating rate increases, the decomposition temperature typically shifts to higher values, and this relationship can be used to calculate kinetic parameters like activation energy.[11]

Detailed Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 0.5–1.5 mg of Ethyl 3,5-dinitro-2,4-dimethylbenzoate into a high-pressure gold-plated or aluminum crucible.

-

Crucible Sealing: Hermetically seal the crucible using a sealing press. This contains any pressure generated during decomposition.[8]

-

Reference Preparation: Prepare an empty, sealed crucible to serve as the reference.

-

Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events.

Diagram of the DSC Experimental Workflow

Caption: Workflow for DSC analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate.

Interpreting the DSC Thermogram

The output from a DSC experiment is a thermogram, which plots heat flow against temperature.

-

Endothermic Peaks: These appear as downward peaks and represent processes that absorb heat, such as melting. The peak minimum corresponds to the melting temperature (Tₘ).

-

Exothermic Peaks: These are upward peaks indicating heat-releasing events. For nitroaromatic compounds, a sharp, strong exotherm is characteristic of thermal decomposition.

-

Onset Temperature (Tₒ): This is the temperature at which the decomposition begins, determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge. It is a critical parameter for assessing thermal stability.[7]

-

Enthalpy of Decomposition (ΔHₑ): The area under the exothermic peak is integrated to calculate the total heat released during decomposition, a measure of the material's energetic potential.

Hypothetical DSC Data Summary

Since no published data exists for Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the following table presents expected values based on the analysis of similar nitroaromatic esters.

| Parameter | Expected Value | Significance |

| Melting Point (Tₘ) | ~100 - 120 °C | Indicates purity and solid-phase characteristics. |

| Onset of Decomposition (Tₒ) | ~200 - 250 °C | Key indicator of thermal stability for handling and storage. |

| Peak Decomposition Temp (Tₚ) | ~260 - 300 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHₑ) | 1000 - 2000 J/g | Quantifies the energetic hazard potential. |

Part 2: Characterization by Thermogravimetric Analysis (TGA)

Objective: TGA is employed to determine the thermal stability and decomposition profile of the compound by measuring changes in its mass as a function of temperature. This analysis identifies the temperature at which mass loss begins and can reveal if the decomposition occurs in single or multiple steps.[5]

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): As with DSC, a nitrogen atmosphere is crucial to study the intrinsic thermal decomposition pathway, preventing oxidative side reactions that would occur in the presence of air and complicate the interpretation of the mass loss curve.[10]

-

Controlled Heating Rate: A consistent, moderate heating rate (e.g., 10 °C/min) provides a clear and reproducible decomposition profile. Slower rates can offer better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[13]

-

Derivative Curve (DTG): Plotting the first derivative of the TGA curve (d(mass)/dT) helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, making it easier to distinguish between different decomposition stages.[5]

Detailed Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 2–5 mg of Ethyl 3,5-dinitro-2,4-dimethylbenzoate into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative (DTG) curve to identify peak decomposition temperatures.

Diagram of the TGA Experimental Workflow

Caption: Workflow for TGA analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate.

Interpreting the TGA Curve

The TGA curve provides a clear visual representation of thermal stability.

-

Initial Plateau: A flat region at the beginning of the curve indicates the sample is stable with no mass loss.

-

Decomposition Onset (Tₑ): The temperature at which significant mass loss begins. A common metric is the temperature at which 5% mass loss occurs (T₅%).

-

Decomposition Steps: The curve may show a single, sharp drop in mass or multiple steps, indicating a more complex decomposition pathway.

-

Final Residue: The percentage of mass remaining at the end of the experiment provides information about non-volatile decomposition products.

Hypothetical TGA Data Summary

The following table outlines the expected results from a TGA analysis of the target compound.

| Parameter | Expected Value | Significance |

| Onset of Mass Loss (Tₑ) | ~200 - 240 °C | Corroborates DSC data on thermal stability. |

| Temperature at 5% Mass Loss (T₅%) | ~210 - 250 °C | A standardized metric for comparing thermal stability. |

| Number of Decomposition Stages | 1 or 2 | Provides insight into the complexity of the decomposition mechanism. |

| Final Residue at 500 °C | < 5% | Indicates nearly complete decomposition into volatile products. |

Implications for Research and Drug Development

The thermodynamic data gathered through DSC and TGA have direct and significant implications for both fundamental research and pharmaceutical development.

For Researchers and Scientists:

-

Safety and Handling: The onset of decomposition determined by DSC and TGA defines the upper temperature limit for safe handling, storage, and use in chemical reactions. This is paramount for preventing thermal runaway events.[14]

-

Reaction Condition Optimization: Knowing the thermal stability window allows for the rational design of synthetic routes that avoid decomposition of the product or intermediates.

-

Material Characterization: The melting point is a key indicator of purity, while the overall thermal profile serves as a unique fingerprint for the compound.

For Drug Development Professionals:

-

Stability of Intermediates: Ethyl 3,5-dinitro-2,4-dimethylbenzoate may be an intermediate in a multi-step synthesis of an API. Its thermal stability is crucial for the safety and efficiency of the manufacturing process.[1]

-

Polymorphism Screening: DSC is a primary tool for identifying different crystalline forms (polymorphs) of a substance.[15][16] Polymorphs can have different melting points, solubilities, and stabilities, all of which can profoundly affect a drug's bioavailability and shelf-life. Early identification of the most thermodynamically stable polymorph is a critical step in drug development.[17][18]

-

Forced Degradation Studies: Understanding the thermal degradation pathway is essential for forced degradation studies, which are required by regulatory agencies to develop stability-indicating analytical methods.[2]

Conclusion

References

-

Bentham Science Publishers. (2017, June 1). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. [Link]

-

PubMed. (n.d.). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. [Link]

-

SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

-

IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

-

TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. [Link]

-

Thermal Support. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. [Link]

-

Research Journal of Pharmacy and Technology. (2026, February 17). Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation. [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

-

DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]

-

Scientific Research Publishing. (2010, April 15). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility. [Link]

- Google Patents. (n.d.). US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances.

-

NIH. (n.d.). Thermal Stability of Amorphous Solid Dispersions - PMC. [Link]

-

CHIMIA. (n.d.). Thermal Stability of Explosives. [Link]

-

Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

-

Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

-

SciSpace. (1971, July 22). Differential scanning calorimetry methods in the determination of thermal properties of explosives. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Gossman Forensics. (n.d.). How Does Thermogravimetric Analysis Work?. [Link]

-

TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]

-

NIH. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC. [Link]

-

XRF Scientific. (2023, November 13). How does thermal gravimetric analysis work?. [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]

-

ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development. [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

Sources

- 1. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. chimia.ch [chimia.ch]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. rigaku.com [rigaku.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]

- 12. qualitest.ae [qualitest.ae]

- 13. bath.ac.uk [bath.ac.uk]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scispace.com [scispace.com]

- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Executive Summary

This application note details the synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate starting from 2,4-dimethylbenzoic acid . This transformation is critical for researchers developing high-performance polymers (via reduction to diamines) or energetic materials. The synthesis presents a specific regiochemical challenge: introducing a nitro group at the sterically hindered C3 position (flanked by two methyl groups) while simultaneously nitrating the C5 position.

The protocol utilizes a "Mixed Acid" nitration strategy under forcing conditions to overcome steric hindrance, followed by a classic Fischer esterification. This guide emphasizes process safety, impurity profiling, and scalable workup procedures.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases. The strategic decision to nitrate the acid rather than the ester is based on the stability of the carboxylic acid under the harsh, oxidative conditions required for dinitration.

Strategic Pathway

-

Phase I (Nitration): Electrophilic aromatic substitution (

) of 2,4-dimethylbenzoic acid using fuming nitric acid and sulfuric acid. The electronic activation by the C2 and C4 methyl groups directs the nitro groups to the C3 and C5 positions.-

Challenge: The C3 position is sterically crowded (sandwiched between two methyls). High temperature and fuming

are required.

-

-

Phase II (Esterification): Acid-catalyzed condensation of the dinitro acid with ethanol.

Reaction Scheme Visualization

Caption: Two-step synthesis workflow emphasizing the high-temperature nitration required to access the sterically hindered C3 position.

Phase I: Synthesis of 3,5-Dinitro-2,4-dimethylbenzoic Acid

Reagents and Materials

| Reagent | Purity | Equiv.[1][2][3] | Role | Hazard Note |

| 2,4-Dimethylbenzoic Acid | >98% | 1.0 | Substrate | Irritant |

| Sulfuric Acid ( | 98% Conc. | Solvent | Solvent/Catalyst | Corrosive, Dehydrating |

| Nitric Acid ( | >90% Fuming | 4.0 | Electrophile Source | Oxidizer, Toxic Fumes |

| Ice/Water | N/A | Excess | Quenching | Exothermic upon contact |

Detailed Protocol

Step 1: Preparation of the Nitrating Mixture [4]

-

Place a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, thermometer, and addition funnel in an ice-salt bath (-10°C).

-

Add Conc.

(5 mL per gram of substrate). -

Add 2,4-Dimethylbenzoic acid (1.0 equiv) slowly to the sulfuric acid with stirring. Ensure the solid dissolves completely. Note: The solution may turn slightly yellow.

Step 2: Controlled Addition (Critical Step)

-

Charge the addition funnel with Fuming

(4.0 equiv). -

Add the nitric acid dropwise.[5]

-

Critical Process Parameter (CPP): Maintain internal temperature < 10°C . The first nitro group (likely at C5) adds rapidly and exothermically.

-

Observation: Evolution of brown

fumes is normal; ensure efficient fume hood ventilation.

-

Step 3: Forcing the Second Nitration

-

Once addition is complete, remove the ice bath.

-

Slowly ramp the temperature to 80-90°C using an oil bath.

-

Hold at 90°C for 2–3 hours .

-

Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the mononitro intermediate.[7]

Step 4: Quenching and Isolation

-

Cool the reaction mixture to room temperature (RT).

-

Pour the mixture slowly onto a slurry of crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

The dinitro acid will precipitate as a pale yellow/white solid.

-

Filter the solid using a Buchner funnel.[1]

-

Wash: Wash the cake with cold water (

mL) until the filtrate pH is >4. -

Dry: Dry the solid in a vacuum oven at 50°C overnight.

Phase II: Esterification to Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Reagents and Materials

| Reagent | Equiv.[2][9] | Role |

| Dinitro Acid (from Phase I) | 1.0 | Substrate |

| Absolute Ethanol | Excess (Solvent) | Reagent/Solvent |

| Sulfuric Acid ( | 0.5 | Catalyst |

| Sodium Bicarbonate ( | Excess | Neutralization |

Detailed Protocol

Step 1: Fischer Esterification

-

In a 250 mL RBF, dissolve the dried 3,5-dinitro-2,4-dimethylbenzoic acid in Absolute Ethanol (10 mL/g).

-

Add Conc.

(0.5 equiv) dropwise. -

Attach a reflux condenser and heat the mixture to reflux (~78°C) for 6–12 hours .

-

Optimization: Use a Dean-Stark trap with a ternary azeotrope (e.g., Ethanol/Benzene or Toluene) if reaction conversion is sluggish, though standard reflux is usually sufficient for ethyl esters.

-

Step 2: Workup

-

Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the ethanol.

-

Pour the residue into ice-cold water (100 mL).

-

Neutralization: Slowly add saturated

solution until effervescence ceases (pH ~8). -

Extraction: Extract with Ethyl Acetate (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Filter and evaporate the solvent to yield the crude ester.

Step 3: Purification

-

Recrystallization: The crude ester can be recrystallized from hot Ethanol or an Ethanol/Water mixture.

-

Target Appearance: Pale yellow needles or crystalline powder.

Validation & Characterization

Since specific literature data for the 2,4-dimethyl analog is less common than the standard 3,5-dinitrobenzoate, the following analytical signatures are self-validating proofs of structure.

NMR Expectations ( NMR, )

-

Aromatic Region: A singlet (or very tight coupling) representing the single aromatic proton at C6.

-

Shift: Expected ~8.0–8.5 ppm (deshielded by two nitro groups).

-

-

Benzylic Methyls: Two distinct singlets corresponding to C2-Me and C4-Me.

-

Shift: ~2.4–2.8 ppm.

-

-

Ethyl Group:

-

Quartet (~4.4 ppm,

). -

Triplet (~1.4 ppm,

).

-

Mechanistic Pathway (Graphviz)

Caption: Stepwise electrophilic substitution. The second nitration (Inter1 -> ProductAcid) is the rate-limiting step requiring thermal activation.

Critical Analysis & Troubleshooting

Steric Hindrance at C3

The C3 position is flanked by methyl groups at C2 and C4. While methyl groups are activating (ortho/para directors), they also provide steric bulk.

-

Risk: Incomplete nitration yielding only the 5-nitro isomer.

-

Mitigation: Do not shorten the heating phase (Step 3 of Phase I). Ensure the temperature reaches 90°C. If TLC shows mono-nitro product remaining, add an additional 0.5 equiv of fuming

and extend heating.

Safety: Runaway Exotherms

Nitration of activated aromatics (like xylenes/dimethylbenzoic acids) can be violent.

-

Control: strictly observe the <10°C limit during the initial addition. The activation energy for the first nitro group is low; uncontrolled addition will lead to a "fume-off."

Alternative Esterification

If the steric crowding at the carboxylic acid (ortho-methyl at C2) prevents efficient Fischer esterification:

-

Protocol B (Acid Chloride): Convert the dinitro acid to the acid chloride using Thionyl Chloride (

) and catalytic DMF (Reflux, 2h), then react with Ethanol/Pyridine. This is more aggressive and usually provides higher yields for hindered acids.

References

-

Organic Syntheses, Coll. Vol. 1, p. 391 (1941). 3,5-Dinitrobenzoic acid.[10] (Standard protocol for dinitration of benzoic acid derivatives). Link

- Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

ChemicalBook. Ethyl 3,5-dinitrobenzoate Properties. (Reference for structural analogs and expected physical properties). Link

-

BenchChem. Temperature Control in Nitration of Dimethylbenzoic Acid. (Safety guidelines for nitrating activated aromatics). Link

Disclaimer: This protocol involves the use of strong acids, oxidizers, and high temperatures. It should only be performed by trained personnel in a properly equipped laboratory.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ester synthesis by esterification [organic-chemistry.org]

- 3. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | 52090-24-1 [chemicalbook.com]

Nitration protocols for Ethyl 2,4-dimethylbenzoate using mixed acid

Application Note: Regioselective Nitration of Ethyl 2,4-dimethylbenzoate

Executive Summary

This application note details the optimized protocol for the mono-nitration of Ethyl 2,4-dimethylbenzoate to synthesize Ethyl 2,4-dimethyl-5-nitrobenzoate . This transformation is a critical intermediate step in the synthesis of various pharmaceutical ligands and agrochemicals.

The protocol utilizes a standard "Mixed Acid" (sulfuric/nitric) system, optimized for regioselectivity.[1] By leveraging the synergistic directing effects of the methyl and ester substituents, this method achieves high purity (>95%) with minimal formation of the sterically hindered C3-isomer or the dinitrated byproduct.

Chemical Theory & Regioselectivity

Substrate Analysis

The starting material, Ethyl 2,4-dimethylbenzoate, presents a classic case of competing directing effects in Electrophilic Aromatic Substitution (EAS).

-

Ethyl Ester (-COOEt) at C1: Strongly electron-withdrawing (deactivating) and meta-directing.

-

Methyl Groups (-CH3) at C2 and C4: Weakly electron-donating (activating) and ortho/para-directing.

Regiochemical Prediction

We must evaluate the available sites for nitronium ion (

-

C3 Position: Located between the C2-Methyl and C4-Methyl, and adjacent to the C2-Methyl. While electronically activated by both methyls (ortho to both), it suffers from severe steric hindrance (the "buttressing effect").

-

C5 Position: Located para to the C2-Methyl and ortho to the C4-Methyl. It is also meta to the deactivating ester group. This position is electronically activated and sterically accessible.

-

C6 Position: Located ortho to the ester (deactivated) and meta to the C4-Methyl. This position is electronically unfavorable.

Reaction Mechanism (Visualized)

Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 substitution.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | Ethyl 2,4-dimethylbenzoate (>98%) | Starting Material |

| Acid 1 | Sulfuric Acid ( | Solvent & Catalyst |

| Acid 2 | Nitric Acid ( | Nitrating Agent |

| Solvent | Dichloromethane (DCM) | Extraction (Optional) |

| Vessel | 3-Neck Round Bottom Flask | Reaction Vessel |

| Control | Ice/Salt Bath & Thermometer | Temperature Control |

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture [1]

-

In a separate beaker, cool 10 mL of Conc.

to 0°C. -

Slowly add 1.1 equivalents of

dropwise. -

Note: Keep temperature < 10°C to minimize

fume generation.

Step 2: Substrate Solubilization

-

Charge the 3-neck flask with Ethyl 2,4-dimethylbenzoate (1.0 eq).

- (5 volumes relative to substrate weight) as the solvent.

-

Cool the solution to 0–5°C using an ice/salt bath.

-

Why: Low temperature prevents ester hydrolysis and oxidation of methyl groups to carboxylic acids.

-

Step 3: Nitration Reaction

-

Transfer the pre-mixed nitrating acid to a pressure-equalizing addition funnel.

-

Add the acid mixture dropwise to the substrate solution.

-

Critical Control: Maintain internal temperature between 0°C and 10°C . Do not exceed 15°C.

-

After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

-

Remove the ice bath and allow to warm to room temperature (20–25°C) for 1 hour to drive the reaction to completion.

Step 4: Quenching & Isolation [6]

-

Prepare a beaker with crushed ice (approx. 10x weight of acid used).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Observation: The product should precipitate as a pale yellow/white solid.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with cold water (

) until the filtrate pH is neutral (pH ~6-7). -

Drying: Dry the solid in a vacuum oven at 40°C or air dry.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Process Validation & Troubleshooting

In-Process Controls (IPC)

-

TLC System: Hexane:Ethyl Acetate (80:20).

-

Expectation: The nitro-product will be more polar (lower

) than the starting ester but less polar than the hydrolyzed acid byproduct.

-

-

Color Change: Reaction mixture typically transitions from clear/pale yellow to a deeper yellow/orange. Darkening (brown/black) indicates charring/oxidation (temperature too high).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oily Product | Incomplete precipitation or "Oiling out" | If product oils out on ice, extract with DCM, wash with brine, dry over |

| Dinitration | Temperature > 20°C or excess | Strictly control temp < 10°C during addition. Verify stoichiometry. |

| Carboxylic Acid Formation | Hydrolysis of Ester | Avoid allowing the reaction to heat up; ensure quenching is done on ice, not water (exotherm control). |

Safety Protocols (Standard Mixed Acid)

-

Exotherm Hazard: The mixing of sulfuric acid and nitric acid is highly exothermic. Always add acid to acid slowly with cooling.

-

Corrosive: Both acids cause severe burns.[7][8] Wear acid-resistant gloves (Neoprene/Nitrile) and a face shield.[8]

-

Inhalation:

fumes are toxic.[7] All operations must be performed in a functioning fume hood. -

Cyanosis: Nitro compounds can be absorbed through the skin. Handle the solid product with care.

References

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms. VCH Publishers, 1989.

-

Organic Syntheses, Coll. Vol. 1, p. 372 (1941).

-

[Link]

-

- BenchChem Application Notes.Nitration of Alkylbenzenes and Benzoic Acid Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

Application Note: Recrystallization Protocols for Ethyl 3,5-dinitro-2,4-dimethylbenzoate

This Application Note is structured as a high-level internal technical guide for Process Chemistry and Purification teams. It addresses the specific physicochemical challenges of Ethyl 3,5-dinitro-2,4-dimethylbenzoate , a sterically crowded polynitro aromatic ester.

Executive Summary

The purification of Ethyl 3,5-dinitro-2,4-dimethylbenzoate presents unique challenges due to the "buttressing effect" of the 2,4-dimethyl substitution pattern flanking the 3-nitro group. This steric crowding distorts the aromatic planarity, often leading to lower melting points compared to symmetrical isomers and a higher propensity for "oiling out" during crystallization.

This guide outlines a self-validating solvent selection protocol and a step-by-step recrystallization methodology . Based on the solubility parameters of polynitrobenzoates, we identify Ethanol/Water (95:5) and Methanol as the primary candidate systems, with Ethyl Acetate/Heptane as the requisite alternative for removing non-polar byproducts.

Compound Profile & Impurity Landscape

Understanding the solute is the first step in designing the solvent system.

| Property | Description | Impact on Purification |

| Structure | Ethyl ester with two nitro groups (3,[1][2][3][4][5]5) and two methyl groups (2,4).[3] | High Polarity & Lipophilicity: The nitro groups increase polarity, while the ethyl/methyl groups maintain solubility in organic solvents. |

| Sterics | The 3-nitro group is wedged between 2-Me and 4-Me. | Crystal Lattice Energy: Potential for lower lattice energy, increasing the risk of oiling out before crystallizing. |

| Key Impurities | 1. Mononitro intermediates (2,4-dimethyl-5-nitrobenzoate)2. Unreacted acid (3,5-dinitro-2,4-dimethylbenzoic acid)3. Oxidation byproducts (Aldehydes) | Separation Logic: The dinitro product is more polar than the mononitro but less polar than the free acid. |

Solvent Selection Strategy

The selection of a recrystallization solvent is governed by the principle: High solubility at boiling point, low solubility at freezing point. For nitro-aromatics, we utilize the Hansen Solubility Parameters (HSP) logic.

Primary Candidate: Ethanol (95% or Aqueous)

-

Mechanism: Nitro groups form weak hydrogen bonds with the hydroxyl proton of ethanol. The ethyl/methyl groups interact with the ethyl chain of the solvent.

-

Why it works: Ethanol is the "Gold Standard" for nitrobenzoates. It dissolves the ester well at reflux (78°C) but poorly at 0°C.

-

The Water Factor: Water acts as an anti-solvent. If the compound is too soluble in pure ethanol, adding water (dropwise at reflux) dramatically reduces solubility, forcing precipitation.

Secondary Candidate: Methanol

-

Use Case: If the compound is too soluble in Ethanol (yield loss), Methanol’s higher polarity may reduce solubility slightly, or its lower boiling point (65°C) might be safer for thermally labile batches.

Tertiary Candidate: Ethyl Acetate / Heptane

-

Use Case: If the impurity profile is dominated by very polar species (like the free acid), an organic/non-polar mix is preferred. The ester dissolves in Ethyl Acetate; Heptane is added to reach the cloud point.

Experimental Protocols

Protocol A: The "Craig Tube" Solvent Screen (Self-Validation)

Before committing the bulk batch, validate the solvent system on a 50–100 mg scale.

-

Preparation: Place 50 mg of crude Ethyl 3,5-dinitro-2,4-dimethylbenzoate into three separate Craig tubes (or small test tubes).

-

Solvent Addition:

-

Tube A: Ethanol (95%)

-

Tube B: Methanol

-

Tube C: Ethyl Acetate (followed by Heptane)

-

-

Heating: Add solvent dropwise while heating in a hot water bath until dissolved.

-

Criterion: If >2 mL is required for 50 mg, the solvent is too poor (discard).

-

Criterion: If dissolved in <0.2 mL, the solvent is too good (risk of low yield).

-

-

Cooling: Allow to cool slowly to Room Temp (RT), then to 0°C.

-

Observation:

-

Success: Distinct needles or prisms form.

-

Failure: Oiling out (liquid droplets at bottom) or no precipitate.

-

Protocol B: Bulk Recrystallization (Ethanol/Water System)

Reagents:

-

Crude Ethyl 3,5-dinitro-2,4-dimethylbenzoate

-

Solvent: Ethanol (Absolute or 95%)

-

Anti-solvent: Deionized Water (Warm)

-

Activated Charcoal (Optional, for colored impurities)

Step-by-Step Procedure:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add a stir bar and a minimum amount of Ethanol.

-

Heat to reflux (gentle boil) on a hot plate/block.

-

Add additional Ethanol slowly through the condenser until the solid just disappears. Do not add excess.

-

-

Filtration (Hot):

-

If insoluble particles/color exist: Add 1-2% w/w Activated Charcoal. Stir for 5 mins at reflux.

-

Filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel to remove charcoal/insolubles.

-

Critical: Keep the solution hot to prevent premature crystallization on the filter.

-

-

Crystallization (The "Cloud Point" Method):

-

Return the filtrate to a gentle boil.

-

Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add a few drops of Ethanol to just clear the turbidity.

-

Remove from heat. Cap the flask.

-

-

Nucleation & Cooling:

-

Allow the flask to cool to Room Temperature undisturbed. Do not agitate. Agitation promotes small, impure crystals.

-

Seeding: If no crystals form at 40°C, add a single "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

-

Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel (vacuum filtration).[6]

-

Wash: Wash the filter cake with ice-cold 50% Ethanol/Water (2 x small volumes). Do not use pure ethanol as it may redissolve the product.

-

Dry: Air dry on the filter for 10 mins, then dry in a vacuum oven at 40°C overnight.

-

Decision Logic & Troubleshooting (Graphviz)

The following workflow illustrates the decision-making process during solvent selection.

Figure 1: Decision tree for optimizing the solvent system based on observed solubility and crystallization behavior.

Quantitative Data Summary (Expected)

| Parameter | Ethanol (95%) | Methanol | Ethyl Acetate |

| Solubility (Hot) | High | Very High | Very High |

| Solubility (Cold) | Low-Moderate | Moderate | High (Requires Heptane) |

| Impurity Rejection | Excellent (Polar/Non-polar balance) | Good | Moderate |

| Risk of Oiling | Moderate | Low | Low |

| Recommendation | Primary Choice | Secondary Choice | For Non-Polar Impurities |

Safety & Handling

-

Energetic Material: Polynitro compounds possess explosive potential. While dinitrobenzoates are generally stable, avoid heating dry solids to decomposition temperatures (>200°C).

-

Skin Sensitizer: Nitro-aromatics are potent skin irritants and potential sensitizers. Wear nitrile gloves and work in a fume hood.

-

Exotherm: If synthesizing the compound via nitration, ensure all acid is quenched before recrystallization to prevent acid-catalyzed hydrolysis of the ester.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for recrystallization of aromatic nitro compounds).

-

Organic Syntheses , Coll. Vol. 3, p. 337 (1955); Vol. 26, p. 29 (1946). 3,5-Dinitrobenzoic acid.[1][2][4][5][7][8][9] (Provides the baseline solubility data for the parent acid and esters).

-

PubChem Compound Summary . Ethyl 3,5-dinitrobenzoate.[1][2][3][7][10][11] National Center for Biotechnology Information. (Physicochemical property analog).

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press, 2007. (Theoretical basis for solvent selection).

Sources

- 1. 4-METHYL-3,5-DINITRO METHYL BENZOATE | 49592-71-4 [chemicalbook.com]

- 2. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 3. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [amp.chemicalbook.com]

- 4. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ETHYL 3,5-DINITROBENZOATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. hansshodhsudha.com [hansshodhsudha.com]

- 10. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-AMINO-2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | 146948-44-9 [chemicalbook.com]

Application Note: Catalytic Hydrogenation of Ethyl 3,5-dinitro-2,4-dimethylbenzoate to Diamines

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of Ethyl 3,5-dinitro-2,4-dimethylbenzoate to its corresponding diamine, Ethyl 3,5-diamino-2,4-dimethylbenzoate .